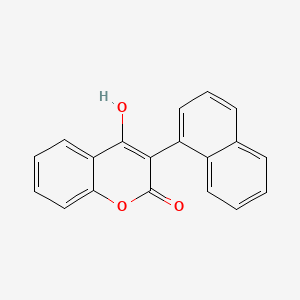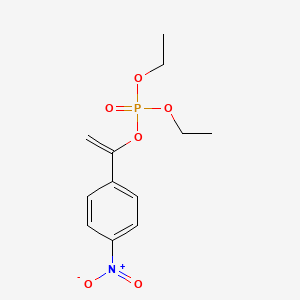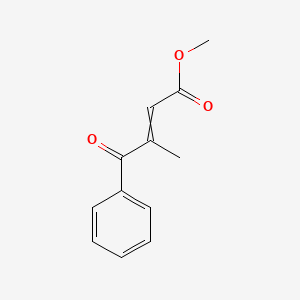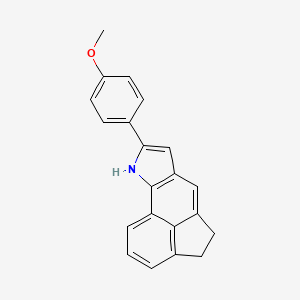
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid is a compound that features a piperidine ring with a cyanoethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid typically involves the reaction of piperidine with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as piperidine itself, which acts as a catalyst. The reaction mixture is then subjected to oxidation to introduce the oxidopiperidin-1-ium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group to other functional groups such as amines.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield primary amines, while oxidation can introduce additional oxygen-containing functional groups.
Applications De Recherche Scientifique
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-cyanoethyl)piperidine-2-carboxylic acid: Similar structure but lacks the oxidopiperidin-1-ium group.
2-cyanoethylpiperidine: Lacks the carboxylic acid group.
Piperidine-2-carboxylic acid: Lacks the cyanoethyl group.
Uniqueness
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid is unique due to the presence of both the cyanoethyl and carboxylic acid groups, as well as the oxidopiperidin-1-ium group
Propriétés
Numéro CAS |
36901-96-9 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-(2-cyanoethyl)-1-oxidopiperidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c10-5-3-7-11(14)6-2-1-4-8(11)9(12)13/h8H,1-4,6-7H2,(H,12,13) |
Clé InChI |
HFJOMWDRKUFSAW-UHFFFAOYSA-N |
SMILES canonique |
C1CC[N+](C(C1)C(=O)O)(CCC#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)








